KRN5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRN5 is a derivative of 13-(2-fluoro)-benzylberberine, known for its high oral bioavailability and metabolic stability. It is an effective inhibitor of Nuclear Factor of Activated T cells 5 (NFAT5), with an IC50 of 750 nM . This compound has shown potential in treating NFAT5-mediated chronic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRN5 is synthesized from its precursor, KRN2The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the fluorination process .
Industrial Production Methods: The industrial production of this compound involves high-throughput screening of a large library of chemicals to identify potential inhibitors of NFAT5. The selected compounds undergo further optimization to enhance their bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions: KRN5 primarily undergoes substitution reactions due to the presence of the fluorine atom in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts for fluorination, and oxidizing or reducing agents depending on the desired reaction .
Major Products: The major products formed from the reactions involving this compound include various derivatives with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KRN5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its potential in treating chronic inflammatory diseases like rheumatoid arthritis. This compound inhibits the production of pro-inflammatory mediators in macrophages and effectively suppresses the development of experimental arthritis .
Mechanism of Action
KRN5 exerts its effects by inhibiting the activity of NFAT5, a transcription factor involved in the regulation of pro-inflammatory genes. This compound selectively suppresses the expression of genes like Nos2 and Il6 without affecting other pathways involved in cellular homeostasis . This selective inhibition is achieved by preventing the formation of NF-κB p65-DNA complexes in the NFAT5 promoter region .
Comparison with Similar Compounds
KRN5 is unique compared to other NFAT5 inhibitors due to its high oral bioavailability and metabolic stability. Similar compounds include KRN2, the precursor of this compound, and other NFAT5 inhibitors identified through high-throughput screening . This compound stands out due to its selective inhibition of pro-inflammatory genes and minimal off-target effects .
Biological Activity
KRN5 is a small molecule derived from KRN2, primarily recognized for its role as a suppressor of the Nuclear Factor of Activated T cells 5 (NFAT5). This compound has gained attention in the field of immunology and therapeutic development due to its significant biological activities, particularly in the context of autoimmune diseases and inflammation.
This compound functions by inhibiting NFAT5 activity, which is crucial for regulating immune responses and maintaining cellular homeostasis under osmotic stress. The compound has an IC50 value of 750 nM, indicating its potency in suppressing NFAT5 expression . NFAT5 is known to promote the survival and proliferation of immune cells, particularly T cells and macrophages, under both hypertonic and isotonic conditions .
Key Mechanisms:
- Inhibition of NFAT5: this compound selectively inhibits NFAT5 without affecting its downstream targets, which allows for a targeted therapeutic approach .
- Regulation of Inflammatory Responses: By modulating NFAT5 activity, this compound can influence the production of pro-inflammatory cytokines and chemokines, thereby impacting inflammatory pathways associated with various chronic diseases .
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties. It is absorbed effectively when administered orally and has a manageable half-life that supports its potential as a therapeutic agent. The compound's distribution within tissues correlates with its intended effects on immune modulation .
Case Study 1: Autoimmune Disease Models
A study investigated the effects of this compound in a murine model of rheumatoid arthritis (RA). The administration of this compound resulted in:
- Reduced Inflammation: Marked decrease in joint swelling and inflammatory markers.
- Altered Immune Cell Composition: A significant reduction in pathogenic Th17 cells was observed, alongside an increase in regulatory T cells, suggesting a shift towards a more balanced immune response .
Case Study 2: Diabetic Complications
Another study explored the role of this compound in diabetic vascular complications. Findings included:
- Decreased Aldose Reductase Activity: this compound treatment led to lower levels of aldose reductase, which is implicated in diabetic complications.
- Improved Vascular Health: Enhanced endothelial function was noted, indicating potential protective effects against diabetes-induced vascular damage .
Comparative Analysis with Other NFAT Inhibitors
Compound | IC50 (nM) | Mechanism | Therapeutic Applications |
---|---|---|---|
KRN2 | 500 | NFAT Inhibition | Autoimmunity, Inflammation |
This compound | 750 | Selective NFAT Inhibition | Autoimmunity, Diabetes |
Cyclosporine A | 1000 | NFAT Inhibition | Organ Transplantation |
This compound presents a unique profile compared to other NFAT inhibitors by selectively targeting NFAT5 while preserving downstream signaling pathways, which may reduce side effects associated with broader immunosuppressive therapies .
Properties
CAS No. |
1800465-47-7 |
---|---|
Molecular Formula |
C27H22FNO5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C27H22FNO5/c1-31-21-8-7-17-19(11-16-5-3-4-6-20(16)28)25-18-13-23-22(33-14-34-23)12-15(18)9-10-29(25)27(30)24(17)26(21)32-2/h3-8,12-13H,9-11,14H2,1-2H3 |
InChI Key |
WSIOACCDMOKVNM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.